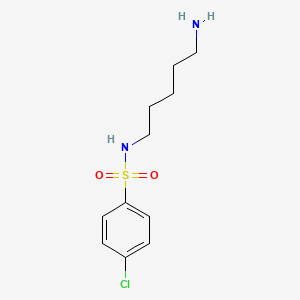

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide

Descripción general

Descripción

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a chlorine atom and an aminopentyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide typically begins with 4-chlorobenzenesulfonyl chloride and 1,5-diaminopentane.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzene ring.

Oxidation and Reduction: The aminopentyl chain can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Condensation Reactions: The sulfonamide group can engage in condensation reactions with aldehydes and ketones to form imines and related compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Compounds with different substituents on the benzene ring.

Oxidation Products: Oxidized derivatives of the aminopentyl chain.

Condensation Products: Imines and related compounds formed from the sulfonamide group.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Biology and Medicine:

Antimicrobial Agents: Due to the presence of the sulfonamide group, the compound may exhibit antimicrobial properties and can be explored as a potential drug candidate.

Bioconjugation: It can be used to modify biomolecules for various applications, including drug delivery and diagnostic imaging.

Industry:

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Surface Coatings: It can be used in the formulation of surface coatings to provide antimicrobial properties and enhance durability.

Mecanismo De Acción

The mechanism of action of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

Comparación Con Compuestos Similares

N-(5-Aminopentyl)acetamide: This compound features an acetamide group instead of a sulfonamide group.

N-(5-Aminopentyl)benzamide: This compound has a benzamide group in place of the sulfonamide group.

N-(5-Aminopentyl)biotinamide: This compound contains a biotin moiety, making it useful for bioconjugation applications.

Uniqueness: N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is unique due to the presence of the 4-chlorobenzenesulfonamide moiety, which imparts specific chemical and biological properties

Actividad Biológica

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on recent research findings, including its anticancer properties, enzyme inhibition, and other relevant biological effects.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. The specific structure of this compound includes a 4-chloro substituent on the benzene ring and an aminopentyl chain, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. For instance, compounds containing the sulfonamide moiety have demonstrated significant inhibitory effects on cancer cell lines.

- Cell Line Studies : In vitro studies have shown that certain derivatives exhibit notable cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent anticancer activity .

- Mechanism of Action : The mechanism underlying the anticancer effects includes cell cycle arrest in the subG0 phase, depolarization of mitochondrial membranes, and activation of apoptotic pathways via caspase-8 and caspase-9. For example, one study reported that treatment with a related sulfonamide increased caspase activity in AGS cells, suggesting induction of apoptosis through both extrinsic and intrinsic pathways .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor.

- Cholinesterase Inhibition : Some sulfonamides have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While specific data on this compound is limited, related compounds have demonstrated moderate to strong inhibition of these enzymes, which are crucial in neurotransmission .

- Calcium Channel Interaction : Research indicates that certain sulfonamides can interact with calcium channels, leading to changes in perfusion pressure and coronary resistance. This interaction is mediated through binding with specific amino acid residues in the target proteins, suggesting potential applications in cardiovascular therapies .

Antioxidant Activity

In addition to anticancer effects, some studies have assessed the antioxidant properties of sulfonamide derivatives. These compounds have been shown to exhibit dose-dependent activity against free radicals such as DPPH and ABTS, indicating their potential utility in oxidative stress-related conditions .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against various cancer cell lines; IC50 values between 0.89–9.63 µg/mL. |

| Mechanism of Action | Induces apoptosis via caspase activation; causes cell cycle arrest. |

| Enzyme Inhibition | Moderate inhibition of AChE and BChE; potential calcium channel interactions affecting cardiovascular function. |

| Antioxidant Activity | Exhibits dose-dependent inhibition of DPPH and ABTS radicals. |

Case Studies

- Caspase Activation Study : A study examining a derivative similar to this compound found increased caspase-8 and -9 activity in treated AGS cells, confirming its role in apoptosis induction .

- Calcium Channel Interaction Study : Another investigation into sulfonamide derivatives indicated their ability to bind with calcium channels, resulting in decreased perfusion pressure—an effect that could be beneficial for treating hypertension or heart failure .

Propiedades

IUPAC Name |

N-(5-aminopentyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c12-10-4-6-11(7-5-10)17(15,16)14-9-3-1-2-8-13/h4-7,14H,1-3,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNXFJMSQDPIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606342 | |

| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-29-3 | |

| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.